

LY2183240 in Central Nervous System Research: A Technical Guide

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Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615

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Introduction

LY2183240 has emerged as a significant compound in central nervous system (CNS) research, primarily recognized for its potent inhibitory effects on fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.^[1] Initially investigated as a putative endocannabinoid transport blocker, further research has elucidated its mechanism as a covalent inhibitor of FAAH, leading to increased levels of the endogenous cannabinoid anandamide in the brain.^[1] ^[2]^[3] This activity has positioned **LY2183240** as a valuable tool for studying the physiological and behavioral roles of the endocannabinoid system and as a potential therapeutic agent for various neurological conditions.

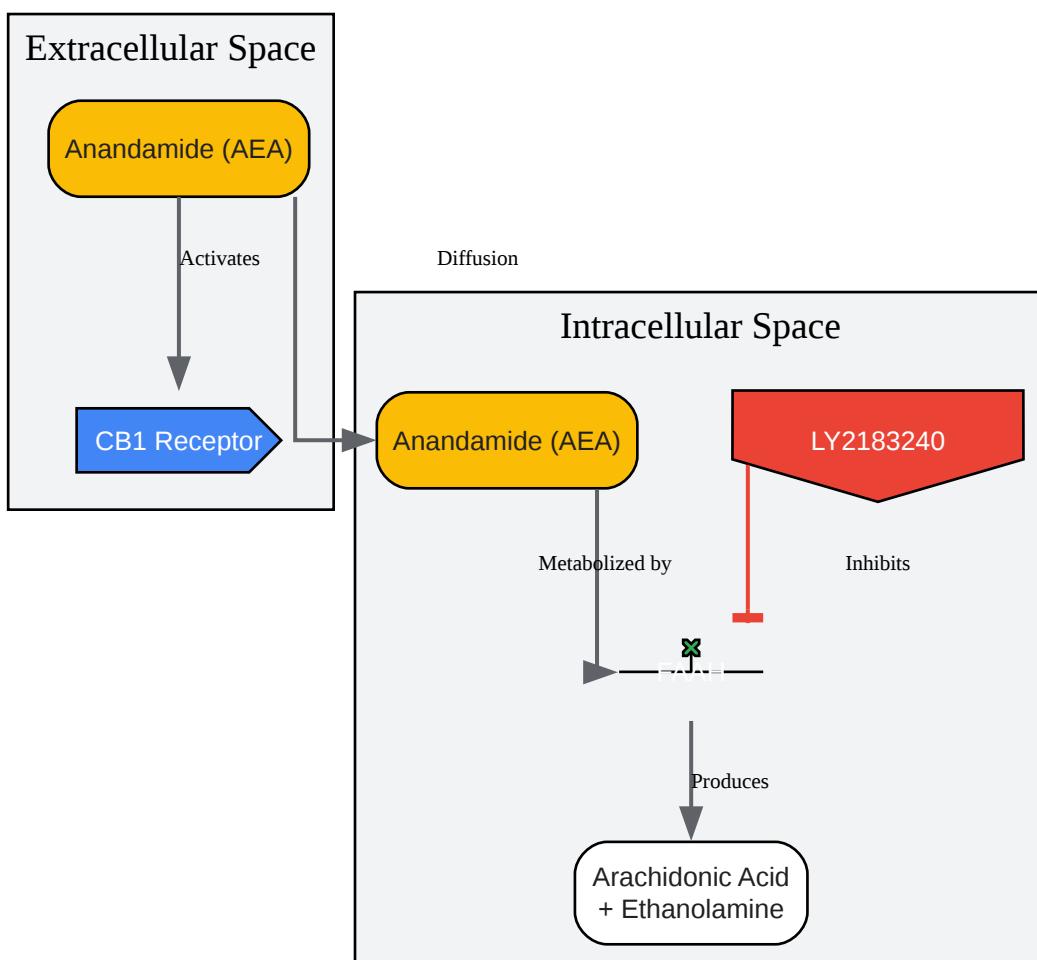
This technical guide provides an in-depth overview of **LY2183240**, focusing on its mechanism of action, its effects within the CNS, and detailed experimental protocols for its use in research settings.

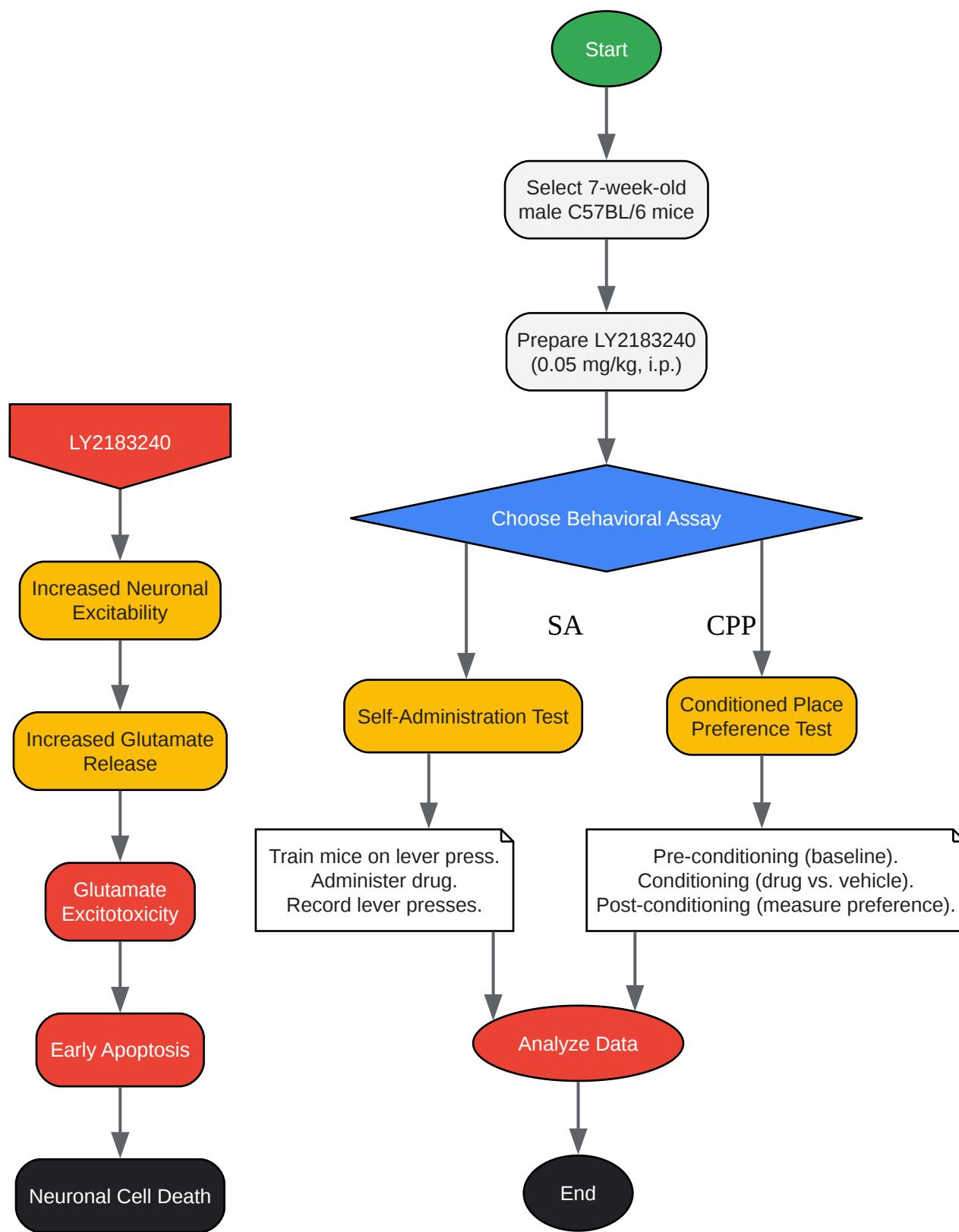
Core Mechanism of Action: FAAH Inhibition

LY2183240 acts as a potent, covalent inhibitor of the endocannabinoid-degrading enzyme fatty acid amide hydrolase (FAAH).^[1] It inactivates FAAH by carbamylating the enzyme's serine nucleophile.^[1] The inhibition of FAAH by **LY2183240** prevents the breakdown of the endocannabinoid anandamide (N-arachidonylethanolamine or AEA).^[3] This leads to an accumulation of anandamide in the extracellular space, thereby enhancing its signaling through

cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the CNS.[2][4] The blockade of anandamide uptake observed with **LY2183240** is now understood to be primarily due to the inactivation of FAAH, which serves as a metabolic driving force for the diffusion of anandamide into cells.[1]

It is important to note that while potent, **LY2183240** is not entirely selective for FAAH. Global screens have identified several other brain serine hydrolases that are also inhibited by **LY2183240**, indicating a degree of target promiscuity.[1]



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